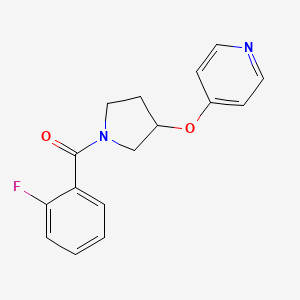

(2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FTIR, UV, and NMR . The structural properties and quantum chemical calculations are often carried out using density functional theory (DFT) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Applications De Recherche Scientifique

Drug Discovery and Development

The pyrrolidine ring, a component of the compound, is a versatile scaffold in drug discovery. It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could potentially be used to synthesize new drug candidates with selective biological profiles.

Neurodegenerative Disease Research

Compounds containing pyrrolidine structures have been investigated for their role in neurodegenerative diseases. The pyrrolidine moiety can be modified to develop positron emission tomography (PET) imaging probes, which are crucial for exploring therapeutic targets in diseases like Parkinson’s, Huntington’s, and Alzheimer’s .

Cancer Treatment Research

The structural features of pyrrolidine derivatives, including the compound , allow for the design of molecules with potential anticancer properties. By studying the binding conformation of related compounds, researchers can develop new candidates with improved activity against specific cancer targets .

Potassium-Competitive Acid Blocker (P-CAB) Development

Pyrrole derivatives, which share structural similarities with the compound, have been synthesized focusing on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values. These properties are significant in the development of P-CABs, which are a class of drugs used to treat conditions like gastroesophageal reflux disease (GERD) .

Stereoselective Synthesis

The compound’s pyrrolidine ring offers stereogenicity, meaning it has multiple stereoisomers. This feature is essential in the stereoselective synthesis of drug candidates, where the spatial orientation of substituents can lead to different biological profiles due to varying binding modes to enantioselective proteins .

Pharmacokinetic Modulation

Incorporating heteroatomic fragments like those found in the compound can modify physicochemical parameters, which is a strategic approach to optimize ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles for drug candidates. This application is crucial for ensuring the safety and efficacy of new pharmaceuticals .

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed. For instance, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

The future directions for compounds like “(2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” could involve further exploration of their diverse biological activities and potential therapeutic applications . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, there is a great interest among researchers to synthesize a variety of these compounds for screening different pharmacological activities .

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing indole and pyrrolidine scaffolds have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to impact various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s worth noting that the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been shown to have diverse biological activities .

Action Environment

It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

(2-fluorophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2/c17-15-4-2-1-3-14(15)16(20)19-10-7-13(11-19)21-12-5-8-18-9-6-12/h1-6,8-9,13H,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLCQWOZDLMHMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2788723.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2788729.png)

![N-(4-chloro-3-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2788731.png)

![1-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2788734.png)